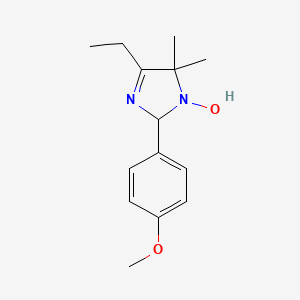![molecular formula C20H25N3O2 B5001223 1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine, also known as ML277, is a small molecule inhibitor that has shown promising results in the treatment of various diseases.
Mechanism of Action
1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine selectively binds to and inhibits the activity of Kir7.1, which leads to a decrease in potassium ion efflux and an increase in intracellular potassium concentration. This, in turn, leads to a decrease in membrane potential and a decrease in calcium ion influx, which results in reduced cell excitability and improved cellular function.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to improve insulin sensitivity, reduce blood pressure, and increase airway surface liquid volume in cystic fibrosis patients. Additionally, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for Kir7.1. However, this compound has some limitations, including its relatively low potency and the lack of a crystal structure of the Kir7.1-1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine complex.
Future Directions
There are several future directions for research on 1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine. One area of interest is the development of more potent and selective inhibitors of Kir7.1. Another area of research is the investigation of the role of Kir7.1 in other physiological processes and diseases. Additionally, the development of animal models that accurately mimic human disease states will be important for testing the efficacy of this compound in vivo. Finally, the use of this compound in combination with other drugs may enhance its therapeutic potential and lead to the development of new treatment options for various diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various diseases. Its selective inhibition of Kir7.1 has been shown to have a number of biochemical and physiological effects, and its synthesis has been optimized for large-scale production. While there are limitations to its use in lab experiments, there are several future directions for research that may lead to the development of new treatment options for a variety of diseases.
Synthesis Methods
1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine can be synthesized through a multi-step process that involves the reaction of 2-(2-methylphenoxy)nicotinic acid with piperidine to form the intermediate compound, followed by acetylation and reduction to produce the final product. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of Kir7.1, a potassium channel that plays a critical role in the regulation of various physiological processes. This compound has been found to be effective in treating diseases such as hypertension, diabetes, and cystic fibrosis, which are associated with abnormal Kir7.1 activity.
properties
IUPAC Name |
1-[4-[[2-(2-methylphenoxy)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-6-3-4-8-19(15)25-20-17(7-5-11-21-20)14-22-18-9-12-23(13-10-18)16(2)24/h3-8,11,18,22H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFXQLDZKEZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5001143.png)
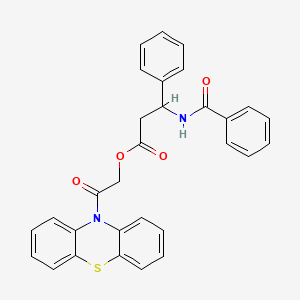
![ethyl 2-[(2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001158.png)
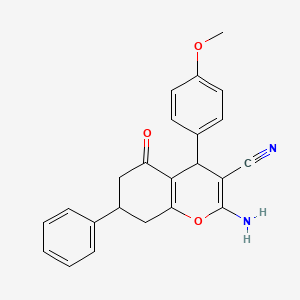
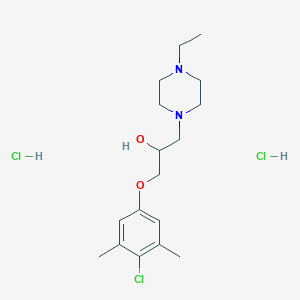
![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)
![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)
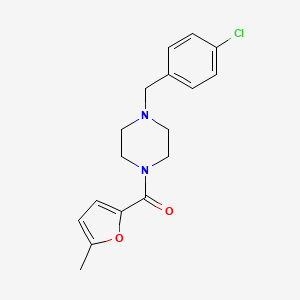
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)
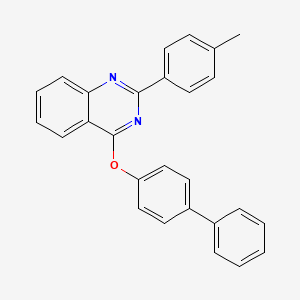
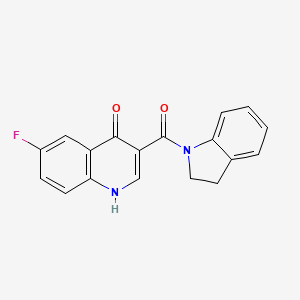
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5001214.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001226.png)
